molecular formula C10H8ClNO3 B11882320 3-Chloro-4-methoxy-1H-indole-2-carboxylic acid

3-Chloro-4-methoxy-1H-indole-2-carboxylic acid

Katalognummer: B11882320
Molekulargewicht: 225.63 g/mol
InChI-Schlüssel: BAMWHSAEQKAMJS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Chloro-4-methoxy-1H-indole-2-carboxylic acid is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The compound’s structure includes a chloro group at the 3-position, a methoxy group at the 4-position, and a carboxylic acid group at the 2-position of the indole ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including 3-Chloro-4-methoxy-1H-indole-2-carboxylic acid, often involves the Fischer indole synthesis. This method typically uses phenylhydrazine and an aldehyde or ketone under acidic conditions to form the indole ring . For this compound, specific starting materials and conditions would include:

    Starting Materials: 3-chloroaniline, 4-methoxybenzaldehyde, and glyoxylic acid.

    Reaction Conditions: Acidic medium, typically using hydrochloric acid or sulfuric acid, and heating under reflux.

Industrial Production Methods

Industrial production of indole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

3-Chloro-4-methoxy-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles like ammonia (NH₃) or thiourea (NH₂CSNH₂) under basic conditions.

Major Products Formed

    Oxidation: Formation of 3-chloro-4-hydroxy-1H-indole-2-carboxylic acid.

    Reduction: Formation of 3-chloro-4-methoxy-1H-indole-2-methanol.

    Substitution: Formation of 3-amino-4-methoxy-1H-indole-2-carboxylic acid or 3-thio-4-methoxy-1H-indole-2-carboxylic acid.

Wissenschaftliche Forschungsanwendungen

3-Chloro-4-methoxy-1H-indole-2-carboxylic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-Chloro-4-methoxy-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets. The chloro and methoxy groups can enhance binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. For example, indole derivatives are known to interact with serotonin receptors, which can influence mood and behavior .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Indole-3-acetic acid: A plant hormone involved in growth and development.

    5-Methoxyindole-2-carboxylic acid: Similar structure but with a methoxy group at the 5-position instead of the 4-position.

    3-Bromo-4-methoxy-1H-indole-2-carboxylic acid: Similar structure but with a bromo group instead of a chloro group.

Uniqueness

3-Chloro-4-methoxy-1H-indole-2-carboxylic acid is unique due to the specific positioning of its functional groups, which can influence its reactivity and biological activity. The combination of the chloro and methoxy groups can enhance its potential as a therapeutic agent compared to other indole derivatives .

Eigenschaften

Molekularformel

C10H8ClNO3

Molekulargewicht

225.63 g/mol

IUPAC-Name

3-chloro-4-methoxy-1H-indole-2-carboxylic acid

InChI

InChI=1S/C10H8ClNO3/c1-15-6-4-2-3-5-7(6)8(11)9(12-5)10(13)14/h2-4,12H,1H3,(H,13,14)

InChI-Schlüssel

BAMWHSAEQKAMJS-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=CC2=C1C(=C(N2)C(=O)O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.